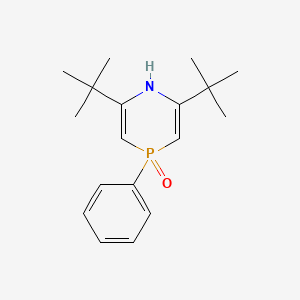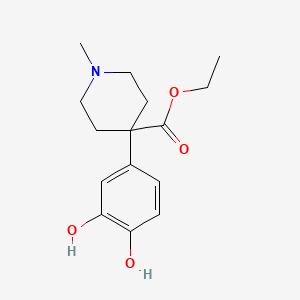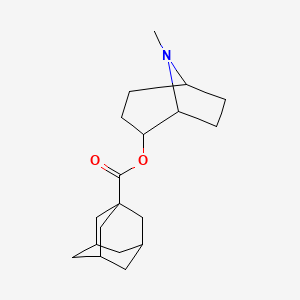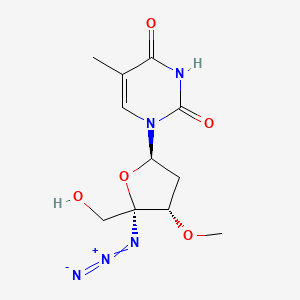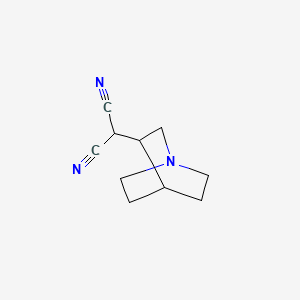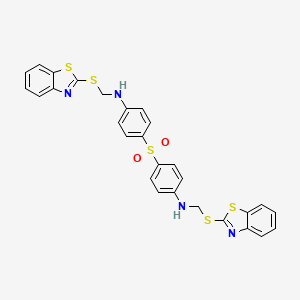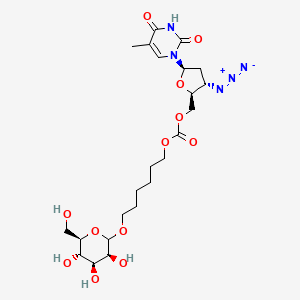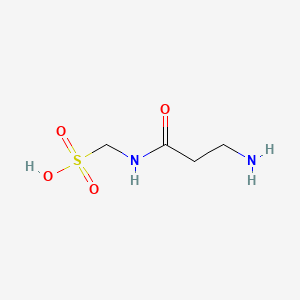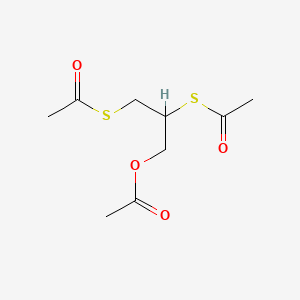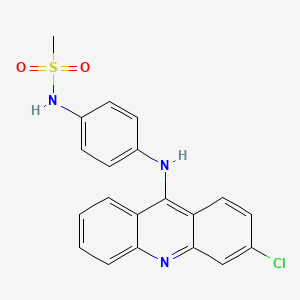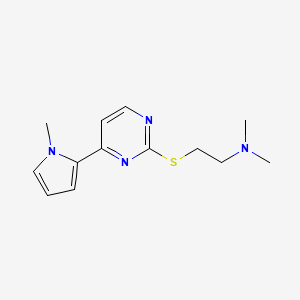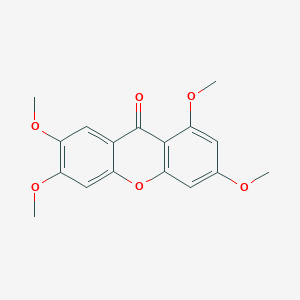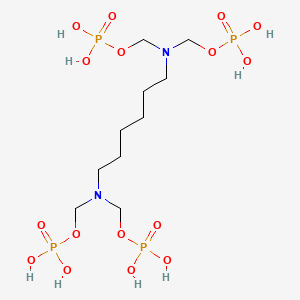![molecular formula C24H26O8 B12798312 [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate CAS No. 5334-18-9](/img/structure/B12798312.png)
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate is a complex organic compound characterized by its unique dioxane rings and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate typically involves the formation of dioxane rings through acetalization reactions. The reaction conditions often include the use of acetic anhydride as an acetylating agent and a catalyst such as p-toluenesulfonic acid to facilitate the reaction. The process may also involve the use of solvents like dichloromethane to dissolve the reactants and control the reaction environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving acetyl groups. It can also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to inhibit specific enzymes or interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials that require specific chemical properties.
作用機序
The mechanism of action of [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate involves its interaction with molecular targets through its acetyl and phenyl groups. These interactions can lead to the inhibition or activation of specific enzymes or pathways. The dioxane rings provide structural stability and influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate
- Benzaldehyde, 4-(5,5-dimethyl-1,3-dioxan-2-yl)-
Uniqueness
Compared to similar compounds, [4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate stands out due to its dual dioxane rings and multiple phenyl groups. This unique structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
5334-18-9 |
|---|---|
分子式 |
C24H26O8 |
分子量 |
442.5 g/mol |
IUPAC名 |
[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate |
InChI |
InChI=1S/C24H26O8/c1-15(25)29-19-13-27-23(17-9-5-3-6-10-17)31-21(19)22-20(30-16(2)26)14-28-24(32-22)18-11-7-4-8-12-18/h3-12,19-24H,13-14H2,1-2H3 |
InChIキー |
POIACHWXRFNXHC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1COC(OC1C2C(COC(O2)C3=CC=CC=C3)OC(=O)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


